![molecular formula C9H11N5 B049701 1-(1-Methyl-1H-benzo[d]imidazol-2-yl)guanidine CAS No. 111692-94-5](/img/structure/B49701.png)
1-(1-Methyl-1H-benzo[d]imidazol-2-yl)guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Methyl-1H-benzo[d]imidazol-2-yl)guanidine, also known as MMBI, is a compound that has gained attention in scientific research due to its potential therapeutic applications. MMBI is a guanidine derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising compound for further investigation.
Mecanismo De Acción
The mechanism of action of 1-(1-Methyl-1H-benzo[d]imidazol-2-yl)guanidine is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 1-(1-Methyl-1H-benzo[d]imidazol-2-yl)guanidine has been shown to inhibit the activity of protein kinase C and phosphodiesterase, which are involved in cell signaling and growth. In addition, 1-(1-Methyl-1H-benzo[d]imidazol-2-yl)guanidine has been shown to inhibit the activity of histone deacetylase, which is involved in gene expression.
Efectos Bioquímicos Y Fisiológicos
1-(1-Methyl-1H-benzo[d]imidazol-2-yl)guanidine has been shown to have a variety of biochemical and physiological effects. In addition to its inhibitory effects on enzymes and signaling pathways, 1-(1-Methyl-1H-benzo[d]imidazol-2-yl)guanidine has been shown to have antioxidant and anti-inflammatory properties. 1-(1-Methyl-1H-benzo[d]imidazol-2-yl)guanidine has also been shown to increase the expression of certain genes involved in cell survival and growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(1-Methyl-1H-benzo[d]imidazol-2-yl)guanidine in lab experiments is its relatively low toxicity compared to other compounds. In addition, 1-(1-Methyl-1H-benzo[d]imidazol-2-yl)guanidine has been shown to have a variety of biochemical and physiological effects, making it a versatile compound for investigating various biological processes. However, one limitation of using 1-(1-Methyl-1H-benzo[d]imidazol-2-yl)guanidine is its limited solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for research involving 1-(1-Methyl-1H-benzo[d]imidazol-2-yl)guanidine. One area of interest is the potential use of 1-(1-Methyl-1H-benzo[d]imidazol-2-yl)guanidine in treating neurodegenerative diseases. Further studies are needed to determine the specific mechanisms by which 1-(1-Methyl-1H-benzo[d]imidazol-2-yl)guanidine exerts its neuroprotective effects. In addition, the potential use of 1-(1-Methyl-1H-benzo[d]imidazol-2-yl)guanidine in cancer therapy warrants further investigation, particularly in combination with other chemotherapeutic agents. Finally, more studies are needed to determine the safety and efficacy of 1-(1-Methyl-1H-benzo[d]imidazol-2-yl)guanidine in human clinical trials.
Métodos De Síntesis
The synthesis of 1-(1-Methyl-1H-benzo[d]imidazol-2-yl)guanidine involves the reaction of 2-aminobenzimidazole with methyl isocyanate, followed by the addition of guanidine hydrochloride. This results in the formation of 1-(1-Methyl-1H-benzo[d]imidazol-2-yl)guanidine, which can be purified through recrystallization.
Aplicaciones Científicas De Investigación
1-(1-Methyl-1H-benzo[d]imidazol-2-yl)guanidine has been studied for its potential therapeutic applications in a variety of scientific fields. In the field of cancer research, 1-(1-Methyl-1H-benzo[d]imidazol-2-yl)guanidine has been shown to inhibit the growth of cancer cells and induce apoptosis. In addition, 1-(1-Methyl-1H-benzo[d]imidazol-2-yl)guanidine has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
2-(1-methylbenzimidazol-2-yl)guanidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5/c1-14-7-5-3-2-4-6(7)12-9(14)13-8(10)11/h2-5H,1H3,(H4,10,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFFQEAXSEHARPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1N=C(N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Methyl-1H-benzo[d]imidazol-2-yl)guanidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

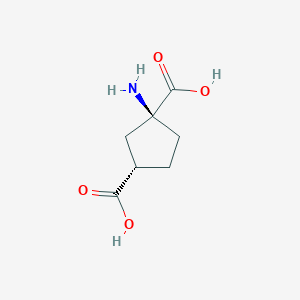

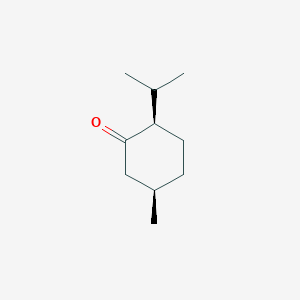
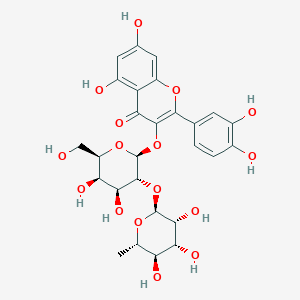

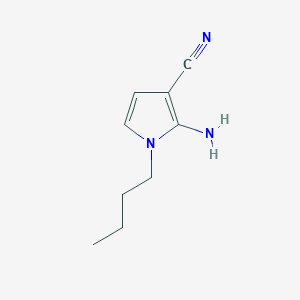

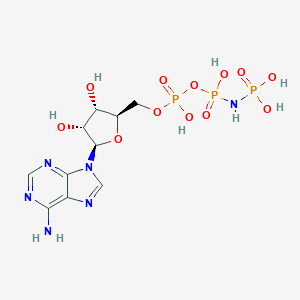
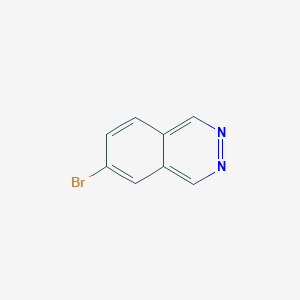
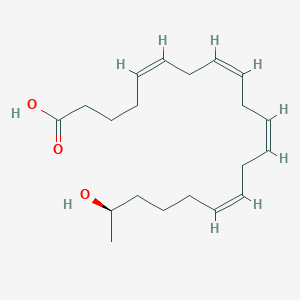

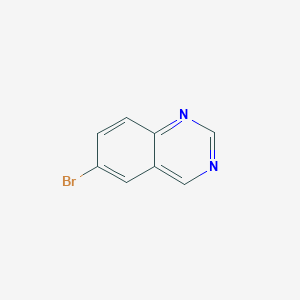
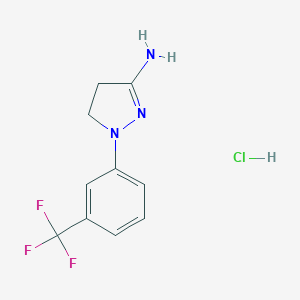
![2-(2-Chloro-1-methyl-ethyl)-[1,3]dioxolane](/img/structure/B49649.png)